molecular formula C18H16N4O4 B6118700 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

カタログ番号 B6118700
分子量: 352.3 g/mol
InChIキー: NSRDPMJJJVXOJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as BDP, is a novel compound that has been widely studied for its potential in treating various diseases. BDP is a small molecule inhibitor that targets the protein kinase B-Raf, which is involved in the MAPK/ERK signaling pathway. This pathway is crucial in the regulation of cell growth, differentiation, and survival, and dysregulation of the pathway has been implicated in the development of various diseases, including cancer.

作用機序

5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one exerts its effects by inhibiting the activity of B-Raf, which is a key component of the MAPK/ERK signaling pathway. This pathway is activated by various extracellular signals, including growth factors and cytokines, and plays a crucial role in regulating cell growth, differentiation, and survival. Dysregulation of the pathway has been implicated in the development of various diseases, including cancer, inflammation, and neurodegenerative disorders. By inhibiting B-Raf, 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one blocks the activation of downstream signaling molecules, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and survival, the reduction of inflammatory cytokine production, and the protection against neuronal damage. In cancer cells, 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one reduces the production of cytokines and chemokines, leading to the suppression of the inflammatory response. In neurodegenerative disorders, 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one protects against neuronal damage by reducing oxidative stress and inflammation and improving mitochondrial function.

実験室実験の利点と制限

One of the advantages of using 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its specificity for B-Raf, which allows for the selective inhibition of the MAPK/ERK signaling pathway. This specificity also reduces the likelihood of off-target effects and toxicity. However, one limitation of using 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a relatively short half-life, which can limit its duration of action.

将来の方向性

There are several future directions for the research and development of 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of more potent analogs of 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one with improved solubility and duration of action. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in various diseases and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in humans.

合成法

5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one can be synthesized using a variety of methods, including a one-pot synthesis, a multistep synthesis, and a microwave-assisted synthesis. The most commonly used method is the one-pot synthesis, which involves the reaction of 2-aminopyridine, 4-morpholinecarboxaldehyde, and 1,3-benzodioxole-5-carboxaldehyde in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.

科学的研究の応用

5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has shown promising results in inhibiting the growth and survival of cancer cells, particularly in melanoma, colorectal cancer, and thyroid cancer. In inflammation, 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to reduce the production of inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. In neurodegenerative disorders, 5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c23-17-15-12(11-1-2-13-14(9-11)26-10-25-13)3-4-19-16(15)20-18(21-17)22-5-7-24-8-6-22/h1-4,9H,5-8,10H2,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRDPMJJJVXOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。